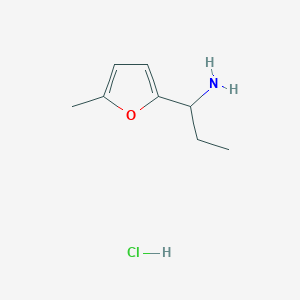

1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFQDTRFLKESTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chiral Amine

This technical guide delves into the chemical and pharmacological landscape of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride (CAS No. 779340-50-0), a chiral amine with potential applications in drug discovery and development. As a Senior Application Scientist, the aim of this document is to provide a comprehensive resource that combines established data with scientifically grounded insights. It is important to note that while foundational chemical information for this specific molecule is available, in-depth, peer-reviewed studies on its synthesis, pharmacology, and specific applications are not yet prevalent in the public domain. Consequently, this guide will not only present the known facts but also extrapolate potential methodologies and applications based on the well-understood chemistry of its constituent functional groups—the chiral primary amine and the 5-methylfuran moiety. This approach is intended to empower researchers with a robust framework for their own investigations into this promising compound.

Chemical Identity and Physicochemical Properties

(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a chiral organic compound, presented as the hydrochloride salt to improve its stability and solubility in aqueous media. The presence of a stereocenter at the carbon atom adjacent to the furan ring and bearing the amine group is a key structural feature, suggesting that its biological interactions are likely to be stereospecific.

| Property | Value | Source(s) |

| CAS Number | 779340-50-0 | [1][2][3] |

| Molecular Formula | C₈H₁₄ClNO | [1][2][3] |

| Molecular Weight | 175.66 g/mol | [1][2][3] |

| Purity (typical) | ≥98% | [1][2] |

| Appearance | No data available, likely a solid | |

| Storage | 4°C, sealed storage, away from moisture | [1] |

Structural Representation:

Caption: 2D structure of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride.

Synthesis and Manufacturing: A Mechanistic Perspective

Proposed Synthetic Pathway:

Caption: Proposed synthesis of (R)-1-(5-Methylfuran-2-yl)propan-1-amine HCl.

Starting Material: 2-Acetyl-5-methylfuran

The precursor, 2-acetyl-5-methylfuran (CAS: 1193-79-9), is a commercially available compound.[6] It is a member of the furan family, characterized by a methyl group at the 5-position and an acetyl group at the 2-position of the furan ring.[6]

Core Reaction: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful one-pot reaction that combines a ketone with an amine source in the presence of a reducing agent and a chiral catalyst to produce a chiral amine.[5][7] The causality behind this choice of methodology lies in its efficiency and high potential for enantioselectivity.

Step-by-Step Experimental Protocol (Hypothetical):

-

Imine Formation: In an inert atmosphere, 2-acetyl-5-methylfuran is dissolved in a suitable solvent (e.g., methanol, toluene). An ammonia source (e.g., ammonia gas, ammonium acetate) is introduced to form the corresponding imine in situ. This step is typically acid-catalyzed.

-

Asymmetric Reduction: A chiral catalyst, such as a transition metal complex with a chiral phosphine ligand (e.g., an Iridium-based catalyst), is added to the reaction mixture.[7] The mixture is then subjected to a reducing agent, commonly hydrogen gas under pressure or a hydride source like Hantzsch ester. The chiral catalyst coordinates to the imine, directing the hydride attack to one face of the C=N double bond, thereby establishing the (R)-stereocenter with high enantiomeric excess.

-

Work-up and Salt Formation: Upon completion of the reaction, the catalyst is removed, and the crude product is isolated. To obtain the hydrochloride salt, the free amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt typically precipitates and can be collected by filtration.

Self-Validating System: The success of this synthesis is critically dependent on the choice of chiral catalyst and reaction conditions. The enantiomeric excess (e.e.) of the final product, determined by chiral chromatography, serves as the primary validation of the asymmetric induction. Optimization of temperature, pressure, and solvent is crucial for achieving high yield and selectivity.

Pharmacological Profile: Extrapolations and Potential

Direct pharmacological data for (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is scarce. However, the furan nucleus is a well-established scaffold in medicinal chemistry, present in numerous biologically active compounds.[8][9][10][11] Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and central nervous system effects.[8][10][11]

Potential Areas of Investigation:

-

Antimicrobial Activity: The furan ring is a component of several antimicrobial agents.[10][11][12] It is plausible that (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride could be investigated for its efficacy against various bacterial and fungal strains.

-

Central Nervous System (CNS) Activity: Many chiral amines exhibit activity within the CNS. The structural similarity of the title compound to other neuroactive amines suggests potential interactions with neurotransmitter receptors or transporters.

-

Enzyme Inhibition: The amine and furan functionalities could serve as pharmacophores for interaction with various enzyme active sites.

It is crucial to emphasize that these are speculative areas for investigation based on chemical analogy. Rigorous biological screening and mechanistic studies are required to determine the actual pharmacological profile of this compound.

Analytical Methodologies: Ensuring Purity and Stereochemical Integrity

The analysis of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride requires methods to confirm its identity, purity, and, most importantly, its enantiomeric purity.

Structural Elucidation

Standard spectroscopic techniques are employed for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amine (N-H stretching) and the furan ring.

Chiral Separation and Enantiomeric Purity Determination

The determination of enantiomeric excess is paramount for any chiral compound intended for pharmaceutical research. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[13][14][15][16][17]

Experimental Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Step-by-Step Protocol (General):

-

Column Selection: A screening of commercially available CSPs is the first step. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective for the separation of chiral amines.[15][16]

-

Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[13] For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Method Optimization: The ratio of the non-polar to polar solvent is adjusted to achieve optimal resolution and run time. Flow rate and column temperature can also be optimized.

-

Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the furan chromophore.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Safety and Handling

(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a research chemical, and appropriate safety precautions should be taken.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19][20]

Conclusion and Future Directions

(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride represents a chiral building block with untapped potential in the field of drug discovery. While direct research on this specific molecule is in its infancy, this guide provides a comprehensive framework based on established chemical principles for its synthesis, analysis, and potential areas of pharmacological investigation. The future of this compound in drug development will depend on rigorous scientific inquiry into its biological activities and the elucidation of its mechanism of action. The methodologies outlined herein offer a solid foundation for researchers to embark on this exciting journey of discovery.

References

-

Furan: A Promising Scaffold for Biological Activity. Preprints.org. [Link]

-

Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

-

Asymmetric photoreactions catalyzed by chiral ketones. Royal Society of Chemistry. [Link]

-

Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

-

2-Methylfuran Safety Data Sheet. Carl ROTH. [Link]

-

Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. [Link]

-

Examples of furan derivatives with biological activity. ResearchGate. [Link]

-

Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. ResearchGate. [Link]

-

Chiral HPLC Method Development. I.B.S. [Link]

-

Pharmacological activity of furan derivatives. WikiJournal of Science. [Link]

-

2-Acetyl-5-Methylfuran. PubChem. [Link]

- Asymmetric reductive amination of ketones.

-

2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone. The Good Scents Company. [Link]

-

N,N,N-trimethyl-3-(5-methylfuran-2-yl)propan-1-aminium chloride. LookChem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride [cymitquimica.com]

- 3. 779340-50-0|(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 8. ijabbr.com [ijabbr.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. hplc.today [hplc.today]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com:443 [carlroth.com:443]

Spectroscopic Characterization of 1-(5-Methylfuran-2-yl)propan-1-amine HCl: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride (C₈H₁₄ClNO; MW: 175.66 g/mol ). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. Detailed methodologies for data acquisition and interpretation are provided, aimed at researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel furan-containing bioactive compounds. This guide is structured to offer not just data, but a foundational understanding of the spectroscopic principles at play, ensuring a robust framework for the analysis of this and structurally related molecules.

Introduction

This compound is a primary amine salt incorporating a 5-methylfuran moiety. The furan ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[1] Thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug development, providing unambiguous confirmation of molecular structure, purity, and stability. This guide will systematically deconstruct the expected spectroscopic signature of the title compound, offering a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

The hydrochloride salt form is often employed to enhance the water solubility and bioavailability of amine-containing compounds.[2] This guide will address the specific spectroscopic consequences of protonation on the amine group.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound presents several key features that will manifest in its spectra: a 2,5-disubstituted furan ring, a propyl amine chain with a chiral center at C1, and a primary ammonium group.

Figure 1. Chemical structure of this compound with atom numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the furan ring protons, the propan-1-amine chain protons, and the methyl group protons. The ammonium protons are often broad and may exchange with deuterated solvents.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | - | The protons on the positively charged nitrogen are deshielded and often exhibit broad signals due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on solvent and concentration.[3] |

| H3' | 6.0 - 6.2 | Doublet | J₃,₄, ≈ 3.2 Hz | The proton at the C3 position of the furan ring is coupled to the proton at C4.[4] |

| H4' | 6.2 - 6.4 | Doublet of doublets | J₃,₄, ≈ 3.2 Hz, J₄,₅, ≈ 0.9 Hz | This proton is coupled to both the H3 and the methyl protons (long-range coupling). The coupling to H3 will be the major splitting.[5] |

| H1 | 4.0 - 4.3 | Triplet or multiplet | J₁,₂ ≈ 7 Hz | This methine proton is deshielded by the adjacent furan ring and the ammonium group. It will be split by the two protons on C2. |

| -CH₃ (on furan) | 2.2 - 2.4 | Singlet | - | Methyl groups on aromatic rings typically appear in this region. |

| H2 | 1.8 - 2.0 | Multiplet | J₂,₁ ≈ 7 Hz, J₂,₃ ≈ 7.5 Hz | These methylene protons are adjacent to the chiral center at C1 and the terminal methyl group, leading to complex splitting. |

| H3 | 0.9 - 1.1 | Triplet | J₃,₂ ≈ 7.5 Hz | This terminal methyl group will be split by the adjacent methylene protons. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 1-(5-Methylfuran-2-yl)propan-1-amine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the NH₃⁺ protons.[6]

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard 1D proton acquisition.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C5' | 150 - 155 | The furan carbon bearing the methyl group is expected to be downfield.[7] |

| C2' | 145 - 150 | The furan carbon attached to the propan-1-amine side chain. Its chemical shift is influenced by the electron-withdrawing nature of the ammonium group.[7] |

| C4' | 110 - 115 | A typical chemical shift for a β-carbon in a furan ring. |

| C3' | 105 - 110 | A typical chemical shift for a β-carbon in a furan ring, often slightly upfield from C4'. |

| C1 | 50 - 55 | This carbon is directly attached to the electron-withdrawing ammonium group, causing a downfield shift. |

| C2 | 25 - 30 | A standard aliphatic methylene carbon. |

| -CH₃ (on furan) | 13 - 16 | A typical chemical shift for a methyl group attached to an aromatic ring. |

| C3 | 10 - 13 | A standard aliphatic terminal methyl carbon. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters:

-

Pulse Program: Standard 1D carbon acquisition with proton decoupling.

-

Number of Scans: 512-2048, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Predicted IR Spectrum

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary ammonium salt, C-H bonds of the alkyl and furan moieties, and vibrations of the furan ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Vibrational Mode |

| -NH₃⁺ | 3200 - 2800 | Broad, Strong | N-H stretching |

| C-H (furan) | 3100 - 3150 | Medium | C-H stretching |

| C-H (alkyl) | 2850 - 3000 | Medium to Strong | C-H stretching |

| -NH₃⁺ | 1620 - 1560 | Medium | N-H bending (asymmetric) |

| C=C (furan) | 1500 - 1600 | Medium to Strong | C=C stretching |

| C-O-C (furan) | 1000 - 1300 | Strong | C-O-C stretching |

| C-N | 1020 - 1250 | Medium | C-N stretching |

A key feature will be the broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching in a primary amine salt.[2] This broadness is due to hydrogen bonding. The C-H stretching bands of the alkyl groups may appear as sharper peaks superimposed on this broad ammonium band.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Predicted Mass Spectrum

In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺) would be the free base, 1-(5-Methylfuran-2-yl)propan-1-amine, with a molecular weight of 139.19 g/mol . The hydrochloride salt will not be observed as a single entity.

-

Molecular Ion (M⁺): A peak at m/z = 139 is expected. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the free base.

-

Major Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[8] This would involve the loss of an ethyl radical (•CH₂CH₃) to give a resonance-stabilized iminium cation at m/z = 110. This is expected to be a major peak, potentially the base peak.

-

Figure 3. Primary predicted fragmentation pathway for 1-(5-Methylfuran-2-yl)propan-1-amine.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion (for ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the mass spectrometer.

-

Gas Chromatography (for EI): Dissolve the sample in a volatile solvent and inject it into a GC-MS system. The free base will be analyzed.

-

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Parameters (for EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently approach the characterization of this and similar molecules. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy. While predictive in nature, this guide serves as a robust starting point for the empirical analysis and structural verification of this novel furan derivative.

References

-

Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 2019 , 34 (9), 22-25. [Link]

-

University College London. Chemical shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. [Link]

-

Schneider, W. G., & Bernstein, H. J. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 1956 , 34(11), 1477-1487. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023 , 2023(2), M1653. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997 , 62(21), 7512-7515. [Link]

-

Nivrutti, N. N., et al. Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 2024 , 12(2), 167-181. [Link]

-

American Chemical Society. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 2022 , 87(8), 5296-5302. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow, 2007 . [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

ResearchGate. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 1951 , 29(1), 1-10. [Link]

-

Chemistry LibreTexts. 6.3: Characteristics of C-13 NMR Spectroscopy. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

National Institutes of Health. Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. ChemPhysChem, 2019 , 20(1), 107-118. [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

-

Whitman College. GCMS Section 6.15. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

-

ShareOK. Efforts towards the synthesis of furan containing bioactive compounds. [Link]

-

PubMed. Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. Organic Process Research & Development, 2009 , 13(4), 690-695. [Link]

-

Sci-hub.st. Carbon-13 chemical shifts in some substituted furans and thiophens. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

The Pivotal Role of Chirality: A Technical Guide to the Biological Activity of Furan-Containing Amines

Introduction: The Strategic Convergence of Furan and Chiral Amines in Drug Discovery

In the landscape of medicinal chemistry, the furan ring is a privileged scaffold, a five-membered aromatic heterocycle whose unique electronic and structural properties have cemented its place in a multitude of approved drugs.[1][2] Its utility stems from its electron-rich nature, aromaticity, and the capacity of its oxygen atom to act as a hydrogen bond acceptor, often improving the pharmacokinetic profile of drug candidates.[3] When this versatile heterocycle is combined with a chiral amine—a cornerstone of molecular recognition in biological systems—a powerful synergy emerges. Furan-containing chiral amines represent a class of compounds with vast therapeutic potential, demonstrating a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][2]

The introduction of a stereocenter is not a trivial structural modification. Chirality governs the three-dimensional arrangement of a molecule, which in turn dictates its interaction with the inherently chiral environment of the body, comprised of proteins, enzymes, and nucleic acids. This guide provides an in-depth exploration of the biological activities of furan-containing chiral amines, focusing on the critical influence of stereochemistry, the underlying mechanisms of action, and the practical methodologies for their evaluation. For researchers and drug development professionals, understanding this interplay is paramount to designing next-generation therapeutics with enhanced potency, selectivity, and safety.

The Decisive Impact of Stereochemistry on Biological Function

Chirality is a fundamental principle in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities, metabolic fates, and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). This enantioselectivity arises from the specific, three-dimensional interactions required for a ligand to bind to its biological target, such as an enzyme's active site or a receptor's binding pocket.

For furan-containing amines, the spatial orientation of the amine group and other substituents relative to the furan ring is critical. Studies on various chiral compounds have consistently shown that biological receptors can exhibit a strong preference for one enantiomer over the other. For instance, in a series of chiral pyridazin-3(2H)-ones, the R-(-)-forms were generally preferred by N-formyl peptide receptors (FPRs) over the S-(+)-enantiomers, demonstrating enantiomer selectivity in agonist activity.[4][5] This principle underscores the necessity of asymmetric synthesis or chiral separation to isolate the desired enantiomer, maximizing therapeutic efficacy and minimizing potential off-target effects.[6][7]

Key Biological Activities and Mechanistic Insights

The fusion of a furan moiety with a chiral amine has yielded compounds with significant activity across diverse therapeutic areas.

Anticancer Activity

The furan scaffold is present in numerous compounds with potent cytotoxic activities against various cancer cell lines.[8] When functionalized with chiral amines, these derivatives can gain enhanced selectivity and potency, often by targeting key cellular machinery involved in cancer progression.

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, survival, and metastasis. The ATP-binding pocket of many kinases provides a chiral environment where one enantiomer of an inhibitor can form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) than its mirror image.[9] Furo[2,3-d]pyrimidine derivatives, for example, have been developed as potent kinase inhibitors.[10] Other furan-containing compounds have been shown to induce apoptosis (programmed cell death) by disrupting the cell cycle, often at the G2/M phase, and activating intrinsic mitochondrial pathways.[8]

Illustrative Data: The following table summarizes the cytotoxic activity of representative furan-containing compounds.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Furan-2-carboxamide Derivative | NCI-H460 (Lung Cancer) | 2.9 nM | [8] |

| Anthrafuran Dione Analogue | Drug-Resistant Tumor Cells | Micromolar Range | [1] |

| Furan-conjugated Tripeptide | HeLa (Cervical Cancer) | 0.15 µg/mL | [1] |

Neuropharmacological Activity

Furan-containing compounds have shown considerable promise in addressing neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Their mechanisms often involve mitigating oxidative stress, reducing neuroinflammation, and modulating neurotransmitter systems.[2]

Mechanism of Action: A key target in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels, alleviating cognitive symptoms. The chiral amine component of a molecule can play a crucial role in orienting the furan ring within the AChE active site for optimal binding. Furthermore, the antioxidant properties of the furan moiety can protect neurons from damage caused by reactive oxygen species, a common feature of neurodegenerative disorders.[2]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Furan derivatives have been shown to possess significant anti-inflammatory properties.[2]

Mechanism of Action: A primary anti-inflammatory mechanism is the inhibition of nitric oxide (NO) production.[11] While NO is an important signaling molecule, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. Furan-containing compounds can suppress the expression of iNOS in inflammatory cells like macrophages.[11][12] They can also modulate inflammatory signaling pathways, such as the MAPK pathway, and reduce the production of other inflammatory mediators like prostaglandins.[11]

Antimicrobial Activity

The furan nucleus is a component of several established antibacterial drugs, such as nitrofurantoin.[2] The incorporation of chiral amine side chains can expand their spectrum of activity and help overcome resistance mechanisms.

Mechanism of Action: The precise mechanisms can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[11][13] The structure-activity relationship (SAR) is critical; for instance, studies on furan-derived chalcones and their pyrazoline derivatives have shown that specific substitutions are key to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] The chirality of the amine can influence binding affinity to microbial target proteins.

Pharmacokinetics and Toxicology: The Furan Dilemma

While the furan scaffold offers significant therapeutic advantages, it is not without its challenges. The primary concern is hepatotoxicity, which is linked to its metabolic activation.[14]

Metabolic Activation Pathway: In the liver, cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a highly reactive and toxic intermediate, cis-2-butene-1,4-dial.[15] This electrophilic metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, cytotoxicity, and, in cases of chronic exposure, tumorigenicity.[14][16] This metabolic pathway is a critical consideration in the design and development of any furan-containing drug candidate. Medicinal chemists often seek to mitigate this risk by designing molecules where alternative, less toxic metabolic pathways are favored, or by blocking the positions on the furan ring that are most susceptible to oxidation.

Workflow for Discovery and Development of Furan-Containing Chiral Amines.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and well-validated protocols are essential. The following sections detail the methodologies for assessing the key activities of furan-containing chiral amines.

Protocol 1: Evaluation of Anticancer Activity (MTT Cytotoxicity Assay)

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[17] The amount of formazan produced is directly proportional to the number of living cells.[18]

Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing chiral amine compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19] Purple formazan crystals should become visible in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[19]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Causality and Validation: The use of a vehicle control is crucial to ensure that the solvent used to dissolve the compounds has no inherent toxicity. A known cytotoxic drug (positive control) validates that the assay system is responsive. Establishing a linear relationship between cell number and absorbance ensures the assay is quantitative within the used cell density range.

Protocol 2: Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in cell culture supernatant using the Griess reagent.[20] It is used to assess a compound's ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).[12]

Methodology:

-

Cell Plating: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control to induce iNOS expression and NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[20]

-

Data Acquisition: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control. A cell viability assay (like MTT) should be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Simplified pathway of LPS-induced NO production and points of inhibition.

Protocol 3: Evaluation of Neuroprotective Activity (Acetylcholinesterase Inhibition Assay)

Principle: This assay is based on the Ellman method, which measures the activity of AChE.[21] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, ATCh solution, and a solution of AChE enzyme. Prepare various concentrations of the test compound.

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound solution (or buffer for the control).

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (ATCh) to each well to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Analysis: Calculate the reaction rate for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value for the test compound. A known AChE inhibitor like galantamine or donepezil should be used as a positive control.

Future Perspectives and Conclusion

The convergence of the furan scaffold and chiral amine functionality continues to be a highly productive strategy in the quest for novel therapeutics. The diverse biological activities, ranging from anticancer to neuroprotective effects, highlight the versatility of this chemical class. Future research will likely focus on several key areas: enhancing the stereoselectivity of synthetic methods to provide enantiomerically pure compounds more efficiently; designing molecules with improved metabolic stability to circumvent the hepatotoxicity associated with the furan ring; and exploring novel biological targets for these compounds. As our understanding of the intricate, three-dimensional nature of drug-receptor interactions deepens, the rational design of furan-containing chiral amines will undoubtedly lead to the development of more potent, selective, and safer medicines to address a wide range of human diseases.

References

-

Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 495–508. [Link]

-

Unsworth, W. P., & Coulthard, G. (2026). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Journal of Organic Chemistry. [Link]

-

Nivrutti, A. A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

Manchare, A. M., & Kanawade, P. P. (2024). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]

-

Cook, J. A., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Inflammation, 11(1), 3. [Link]

-

Al-Ostath, A. I., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 28(19), 6806. [Link]

-

Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 435-447. [Link]

-

Li, X., et al. (2019). Asymmetric synthesis of highly functionalized furanones via direct Michael reactions mediated by a bulky primary amine. Organic Chemistry Frontiers, 6(16), 2874-2878. [Link]

-

Proietti, M., et al. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. Journal of Medicinal Chemistry, 55(13), 6031-6043. [Link]

-

Georg, G. I., & Ali, M. A. (2010). Chiral Kinase Inhibitors. Current Medicinal Chemistry, 17(15), 1439-1454. [Link]

-

Lee, H. Y., & Pae, A. N. (2015). Enantioselective Total Synthesis of the Proposed Structure of Furan-Containing Polyketide. Organic Letters, 17(1), 122-125. [Link]

-

Abdel-Aziem, A., et al. (2018). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 81, 365-378. [Link]

-

Proietti, M., et al. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]

-

Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

-

IntechOpen. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

-

Zeni, G., et al. (2007). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 17(1), 127-130. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

-

ResearchGate. (2026). Griess reaction using stimulated macrophage cell culture, what am I missing?[Link]

-

PubMed. (2012). Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. [Link]

-

ResearchGate. (2018). Design and Synthesis of Rigid‐Featured Tertiary Amine‐Derived C2‐Symmetric Chiral Furan‐N,N′‐dioxide Ligands. [Link]

-

Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. [Link]

-

ResearchGate. (n.d.). AChE activity assay by Ellman method. [Link]

-

Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

-

Singh, G., et al. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 8(2), 853-888. [Link]

-

MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

-

RSC Publishing. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

National Center for Biotechnology Information. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. [Link]

-

ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?[Link]

-

Wikipedia. (n.d.). Bromo-DragonFLY. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

-

Jeong, J. B., & Jeong, H. J. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 4(11), 1049-1054. [Link]

-

Schmid, A. (1985). [Toxicologic Evaluation of Nitrofuran Derivatives]. Tierarztliche Praxis, 13(4), 471-477. [Link]

-

Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Characterization of Nanoparticles Intended for Drug Delivery. [Link]

-

Moser, G. J., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic Pathology, 37(5), 627-638. [Link]

-

National Center for Biotechnology Information. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of highly functionalized furanones via direct Michael reactions mediated by a bulky primary amine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. focusontoxpath.com [focusontoxpath.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. clyte.tech [clyte.tech]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(5-Methylfuran-2-yl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride, a chiral amine incorporating the 5-methylfuran moiety. While specific research on this compound is limited, this document synthesizes information from related chemical principles and analogous structures to present a detailed exploration of its synthesis, chemical properties, and potential pharmacological applications. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and chemical utility of this and similar furan-based compounds.

Introduction

The furan nucleus is a versatile heterocyclic scaffold that is present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and central nervous system effects.[3][4][5] The incorporation of an amine functional group, particularly a chiral primary amine, introduces a key site for molecular interactions, making these compounds attractive targets for drug discovery and development.

This compound presents as a promising, yet underexplored, molecule. This guide will delineate a plausible and detailed synthetic pathway, predict its key physicochemical and spectroscopic characteristics, and discuss its potential as a lead compound in various therapeutic areas based on the established bioactivity of the furan amine pharmacophore.

Chemical Synthesis and Characterization

The synthesis of this compound can be logically approached through the reductive amination of the corresponding ketone precursor, 1-(5-methylfuran-2-yl)propan-1-one. This method is a robust and widely used strategy for the preparation of primary amines from ketones.[6][7]

Synthesis of the Precursor: 1-(5-Methylfuran-2-yl)propan-1-one

The precursor ketone can be synthesized via a Friedel-Crafts acylation of 2-methylfuran with propionyl chloride or propionic anhydride.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred, cooled (0-5 °C) solution of 2-methylfuran (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 eq) portion-wise.

-

Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1-(5-methylfuran-2-yl)propan-1-one.[8]

Reductive Amination to Form the Racemic Amine

The Leuckart-Wallach reaction provides a classic and effective method for the reductive amination of ketones using ammonium formate or formamide and formic acid.[9][10][11]

Experimental Protocol: Leuckart-Wallach Reaction

-

Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq) and a significant excess of ammonium formate (e.g., 5-10 eq).[9]

-

Heating: Heat the mixture to a temperature of 160-185 °C for several hours.[11][12] The reaction progress can be monitored by TLC.

-

Hydrolysis: After cooling, add a strong base (e.g., NaOH solution) to the reaction mixture to hydrolyze the intermediate formamide and liberate the free amine.

-

Extraction and Purification: Extract the amine with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation.

Alternative Reductive Amination Protocol

A milder, more modern approach involves a two-step, one-pot reaction using a reducing agent such as sodium borohydride in the presence of an ammonia source.[6]

-

Imine Formation: Dissolve 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol). Add a source of ammonia, such as a concentrated aqueous solution or ammonium acetate.

-

Reduction: Cool the mixture and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

-

Work-up: After the reaction is complete, acidify the mixture to destroy excess borohydride, then make it basic to liberate the free amine.

-

Extraction and Purification: Extract the product with an organic solvent, dry, and purify as described above.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Chiral Resolution (Optional)

For applications where a single enantiomer is required, the racemic amine can be resolved using classical methods with a chiral resolving agent or through enzymatic kinetic resolution.[13][14][15][16][17]

Experimental Protocol: Classical Resolution with a Chiral Acid

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol) and add a solution of a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) (0.5 eq).

-

Diastereomeric Crystallization: Allow the diastereomeric salts to crystallize. The solubility difference between the two diastereomers will lead to the preferential precipitation of one.

-

Separation and Liberation: Filter the crystals and liberate the free amine by treatment with a base. The other enantiomer can be recovered from the mother liquor.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by NMR with a chiral shift reagent.

Formation of the Hydrochloride Salt

The final step involves the conversion of the purified free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 1-(5-Methylfuran-2-yl)propan-1-amine in a dry, inert solvent such as diethyl ether or ethyl acetate.

-

Precipitation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₈H₁₄ClNO | Calculation |

| Molecular Weight | 175.66 g/mol | Calculation |

| Appearance | White to off-white solid | Analogy |

| Solubility | Soluble in water and polar organic solvents | Analogy |

Predicted Spectroscopic Data

Based on the analysis of similar furan derivatives, the following spectroscopic characteristics are anticipated:[1][18][19][20][21]

-

¹H NMR:

-

Signals corresponding to the furan ring protons.

-

A multiplet for the methine proton adjacent to the amine group.

-

Signals for the ethyl group protons.

-

A signal for the methyl group on the furan ring.

-

A broad signal for the amine protons (which may exchange with D₂O).

-

-

¹³C NMR:

-

Signals for the carbons of the furan ring.

-

A signal for the carbon bearing the amino group.

-

Signals for the carbons of the ethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine hydrochloride salt (broad band around 2400-3000 cm⁻¹).

-

C-H stretching vibrations.

-

C=C stretching vibrations of the furan ring.

-

C-O-C stretching of the furan ring.[20]

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the free amine (m/z = 139.10).

-

Fragmentation patterns characteristic of furan amines.

-

Potential Pharmacological Applications

The furan scaffold is a well-established pharmacophore, and its amine derivatives have shown a wide range of biological activities.[1][2][5] The structural features of 1-(5-Methylfuran-2-yl)propan-1-amine suggest several potential areas for pharmacological investigation.

Antimicrobial Activity

Many furan derivatives possess significant antibacterial and antifungal properties.[2][4] The mechanism of action often involves the disruption of microbial cellular processes. It is plausible that this compound could be investigated as a novel antimicrobial agent.

Central Nervous System (CNS) Activity

The structural similarity of the aminopropane side chain to known CNS-active compounds, combined with the presence of the furan ring, suggests potential activity as an antidepressant, anxiolytic, or anticonvulsant agent.[3]

Anti-inflammatory and Analgesic Effects

Furan-containing molecules have been reported to exhibit anti-inflammatory and analgesic properties.[4][5] This compound could be a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID) or analgesic.

Diagram of Potential Biological Activities

Caption: Potential pharmacological applications of the target compound.

Conclusion and Future Directions

This compound is a chiral amine with a promising chemical structure for applications in drug discovery and as a building block in organic synthesis. This guide has provided a detailed, albeit predictive, framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route via reductive amination is a well-established and versatile method.

Future research should focus on the actual synthesis and rigorous characterization of this compound. Subsequent pharmacological screening is warranted to validate the predicted antimicrobial, CNS, and anti-inflammatory activities. Furthermore, the development of an efficient enantioselective synthesis would be a crucial step towards its potential development as a therapeutic agent. This in-depth guide serves as a catalyst for such future investigations into this intriguing furan derivative.

References

- Pharmacological Study of Some Newly Synthesized Furan Deriv

- 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514. PubChem.

- 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone. The Good Scents Company.

- 2-Acetyl-5-methylfuran. Wikipedia.

- 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6. The Good Scents Company.

- A vibrational spectroscopic study on furan and its hydrated derivatives.

- Furan: A Promising Scaffold for Biological Activity.

- Resolution of chiral amines.

- Synthesis of primary amines. Organic Chemistry Portal.

- Synthesis of (±)-α-methylbenzylamine. Chemistry Online.

- Synthesis of Amines. Chemistry LibreTexts.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed.

- The Leuckart Reaction. Chemistry LibreTexts.

- ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Aldehydes and Ketones to Amines. Chemistry Steps.

- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C

- Synthesis and Spectroscopic Characteriz

- Method For The Synthesis Of Substituted Formylamines And Substituted Amines.

- ChiPros Chiral Amines. Sigma-Aldrich.

- Synthesis and biological activities of furan derivatives.

- Formation of imines from primary amines and ketones. Master Organic Chemistry.

- α-Phenylethylamine. Organic Syntheses Procedure.

- Pharmacological activity of furan derivatives.

- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.

- Video: Preparation of Amines: Reductive Amin

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 [thegoodscentscompany.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ChiPros Chiral Amines [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. scientists.uz [scientists.uz]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Enzymatic Resolution of Racemic 1-(5-methylfuran-2-yl)propan-1-amine

Introduction: The Significance of Chiral Amines and the Biocatalytic Advantage

Chiral amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] The stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[2] Consequently, the production of enantiomerically pure amines is a paramount objective in drug development and chemical synthesis.

Traditionally, the separation of racemic mixtures has been achieved through classical methods such as diastereomeric salt formation or chiral chromatography. While effective, these methods can be resource-intensive and may not be amenable to large-scale production. In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions.[3] Enzymatic kinetic resolution (EKR) is a particularly attractive strategy, wherein an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[4]

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine, a valuable chiral intermediate. The protocol leverages the high efficiency and enantioselectivity of Candida antarctica Lipase B (CALB), a versatile and robust enzyme widely employed in the resolution of alcohols and amines.[4] By presenting a comprehensive, step-by-step guide, from experimental setup to data analysis, we aim to equip researchers with the necessary tools to successfully implement this green and efficient methodology.

Principle of the Method: Lipase-Catalyzed Enantioselective Acylation

The enzymatic kinetic resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine is based on the enantioselective acylation of the amine by Candida antarctica Lipase B (CALB). In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer of the amine, leading to the formation of the corresponding amide. The other enantiomer remains largely unreacted. This difference in reaction rates allows for the separation of the unreacted amine and the newly formed amide, thereby resolving the initial racemic mixture.

The choice of the enzyme, acyl donor, and solvent is crucial for achieving high enantioselectivity and conversion. CALB, particularly in its immobilized form (e.g., Novozym® 435), is a well-established biocatalyst for the resolution of primary amines due to its broad substrate scope and excellent stability in organic solvents.[5][6] Simple, non-activated esters like ethyl acetate often serve as effective and economical acyl donors.[7] The reaction is typically conducted in a non-polar organic solvent to minimize enzyme denaturation and unwanted side reactions.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| Racemic 1-(5-methylfuran-2-yl)propan-1-amine | ≥98% | Commercially available | |

| Immobilized Candida antarctica Lipase B (Novozym® 435) | Commercially available | Store as recommended by the supplier. | |

| Ethyl Acetate | Anhydrous, ≥99.5% | Commercially available | Serves as both acyl donor and solvent. |

| Hexane | Anhydrous, ≥99% | Commercially available | For workup and chromatography. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially available | For drying organic layers. |

| Standard laboratory glassware | |||

| Magnetic stirrer with heating capabilities | |||

| Rotary evaporator | |||

| Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system | For enantiomeric excess determination. |

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods for the kinetic resolution of primary amines using CALB.[3][8] Optimization of reaction time, temperature, and enzyme loading may be necessary to achieve the best results for this specific substrate.

Enzymatic Resolution Reaction Setup

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-(5-methylfuran-2-yl)propan-1-amine (1.0 eq).

-

Add ethyl acetate (serving as both solvent and acyl donor) to achieve a substrate concentration of approximately 0.1 M.

-

Add immobilized Candida antarctica Lipase B (Novozym® 435) to the reaction mixture. A typical starting enzyme loading is 20-50 mg of enzyme per mmol of substrate.

-

Seal the flask and place it in a temperature-controlled oil bath or on a stirring hotplate set to a desired temperature (e.g., 40-50 °C).

-

Stir the reaction mixture at a moderate speed to ensure good mixing without causing excessive mechanical stress on the immobilized enzyme.

Reaction Monitoring

-

Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.

-

To prepare the aliquot for analysis, filter it through a small plug of silica gel or a syringe filter to remove the immobilized enzyme.

-

Analyze the aliquot by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining amine and the formed amide. (See Section on Data Analysis and Interpretation).

-

Continue the reaction until the desired level of conversion is reached. For kinetic resolutions, a conversion of approximately 50% is often targeted to maximize the enantiomeric excess of both the unreacted substrate and the product.

Workup and Product Isolation

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent (e.g., ethyl acetate or hexane) and dried for potential reuse.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

The resulting residue, containing the unreacted amine and the acetylated product, can be purified by column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexane is typically effective for separating the less polar amide from the more polar amine.

-

Collect the fractions containing the pure amine and the pure amide separately.

-

Evaporate the solvent from the collected fractions to obtain the resolved amine and amide.

-

Determine the enantiomeric excess of the purified products using chiral HPLC or GC.

Visualization of the Experimental Workflow

Caption: Workflow for the enzymatic resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine.

Data Analysis and Interpretation

The success of the enzymatic resolution is quantified by two key parameters: conversion (c) and enantiomeric excess (e.e.) . These values are determined by chiral chromatography (HPLC or GC).

Chiral Chromatography Analysis

A specific chiral stationary phase (CSP) will be required to separate the enantiomers of 1-(5-methylfuran-2-yl)propan-1-amine and its N-acetylated derivative. Common CSPs for amine resolution include those based on polysaccharides (e.g., cellulose or amylose derivatives).[1] Method development will be necessary to find the optimal column and mobile/carrier gas conditions.

-

For Chiral HPLC: A typical mobile phase would consist of a mixture of hexane and isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

For Chiral GC: Derivatization of the amine may be necessary to improve volatility and separation.[9] A column with a modified cyclodextrin stationary phase is often a good starting point.[9]

Calculation of Enantiomeric Excess (e.e.)

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Calculation of Conversion (c)

Conversion can be calculated by comparing the initial amount of the racemic amine to the amount remaining at a given time point. Alternatively, it can be determined from the relative peak areas of the starting material and the product in the chromatogram, assuming a response factor of 1 or after determining the relative response factor.

c (%) = [ Area_product / (Area_starting_material + Area_product) ] * 100

Enantiomeric Ratio (E)

The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from the e.e. of the substrate (e.e.s) and the e.e. of the product (e.e.p) or from the conversion (c) and e.e.s or e.e.p. A higher E value indicates a more selective enzyme.

E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] or E = ln[(1 - c)(1 - e.e.s)] / ln[(1 - c)(1 + e.e.s)]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive enzyme.- Unsuitable reaction conditions (temperature, solvent).- Substrate inhibition. | - Use fresh, properly stored enzyme.- Optimize temperature and screen different solvents.- Vary the substrate concentration. |

| Low enantioselectivity (low e.e.) | - Non-optimal enzyme.- Unsuitable acyl donor or solvent.- Reaction temperature is too high.- Racemization of product or substrate. | - Screen other lipases or enzymes.- Test different acyl donors (e.g., vinyl acetate, isopropyl acetate).- Lower the reaction temperature.- Check for background non-enzymatic reactions. |

| Poor peak shape in chromatography | - Inappropriate column or mobile phase.- Interaction of the amine with the stationary phase. | - Use a different chiral stationary phase.- Add an amine modifier (e.g., diethylamine) to the mobile phase for HPLC.- Derivatize the amine for GC analysis. |

| Difficulty in separating amine and amide | - Similar polarities. | - Optimize the solvent gradient in column chromatography.- Consider derivatizing the amine to alter its polarity before purification. |

Visualization of the Enzymatic Reaction Mechanism

Caption: Mechanism of lipase-catalyzed kinetic resolution of a racemic amine.

Conclusion

The enzymatic kinetic resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine using immobilized Candida antarctica Lipase B offers a highly efficient and environmentally benign route to access the enantiomerically pure forms of this valuable chiral building block. The protocol outlined in this application note provides a solid foundation for researchers to implement this methodology. While optimization for this specific substrate is recommended, the principles and procedures described are based on well-established and reliable biocatalytic transformations. The adoption of such green chemical processes is crucial for the sustainable development of pharmaceuticals and other high-value chemicals.

References

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

-

Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal. Available at: [Link]

-